Camstatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

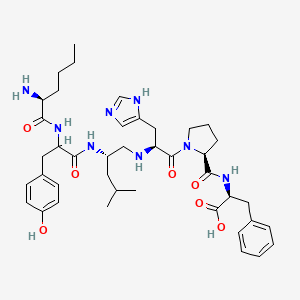

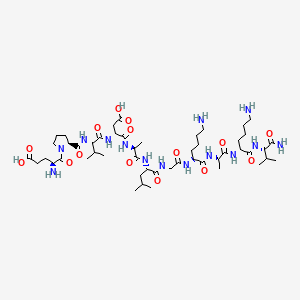

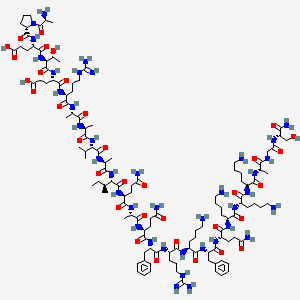

Camstatin is a selective peptide blocker of calmodulin, an important calcium-binding messenger protein. It is an analog of PEP-19 with enhanced binding to and antagonism of calmodulin. This compound is a functional 25-residue fragment of the IQ motif of PEP-19 that binds to calmodulin and inhibits neuronal nitric oxide synthase .

作用机制

Target of Action

Camstatin is a selective peptide blocker of calmodulin . Calmodulin is a multifunctional intermediate messenger protein that transduces calcium signals by binding calcium ions and then modifying its interactions with various target proteins.

Result of Action

This compound’s primary result of action is the inhibition of certain cellular processes mediated by calmodulin. This includes the inhibition of neuronal nitric oxide synthase . By blocking these processes, this compound can potentially modulate various physiological responses.

生化分析

Biochemical Properties

Camstatin interacts with calmodulin, a protein that plays a crucial role in calcium signaling . It also inhibits neuronal nitric oxide synthase, an enzyme that produces nitric oxide, a key player in neuronal communication .

Cellular Effects

This compound’s interaction with calmodulin and inhibition of neuronal nitric oxide synthase can have significant effects on cellular processes. By inhibiting nitric oxide synthase, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with calmodulin and inhibition of neuronal nitric oxide synthase . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

准备方法

Synthetic Routes and Reaction Conditions

Camstatin can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product. The process requires stringent quality control measures to ensure the purity and consistency of the product .

化学反应分析

Types of Reactions

Camstatin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues.

Common Reagents and Conditions

Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues.

Reduction: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds.

Major Products Formed

The major products formed from these reactions include various peptide fragments and modified peptides, depending on the specific reaction conditions and reagents used .

科学研究应用

Camstatin has several scientific research applications:

Chemistry: Used as a tool to study peptide synthesis and calmodulin interactions.

Biology: Investigated for its role in modulating calcium signaling pathways.

Medicine: Explored for its potential therapeutic effects in conditions involving calmodulin dysregulation, such as certain neurological disorders.

Industry: Utilized in the development of peptide-based drugs and as a research reagent in pharmaceutical studies .

相似化合物的比较

Similar Compounds

PEP-19: The parent compound from which Camstatin is derived.

Neurogranin: Another calmodulin-binding protein with similar functions.

Neuromodulin: A protein that also interacts with calmodulin and modulates calcium signaling.

Uniqueness of this compound

This compound is unique due to its enhanced binding affinity and antagonistic effects on calmodulin compared to its parent compound, PEP-19. This makes it a valuable tool for studying calmodulin interactions and developing potential therapeutic agents targeting calmodulin-related pathways .

属性

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H203N39O34/c1-12-63(4)95(159-102(177)69(10)143-117(192)94(62(2)3)158-101(176)68(9)139-99(174)66(7)141-104(179)77(38-27-55-136-121(132)133)150-111(186)82(44-49-92(168)169)155-119(194)96(70(11)163)160-113(188)83(45-50-93(170)171)153-116(191)87-40-29-57-161(87)120(195)64(5)127)118(193)154-79(41-46-88(128)164)105(180)142-67(8)100(175)145-80(42-47-89(129)165)112(187)157-84(58-71-30-15-13-16-31-71)114(189)151-78(39-28-56-137-122(134)135)108(183)148-76(37-22-26-54-126)109(184)156-85(59-72-32-17-14-18-33-72)115(190)152-81(43-48-90(130)166)110(185)149-75(36-21-25-53-125)107(182)147-74(35-20-24-52-124)106(181)146-73(34-19-23-51-123)103(178)140-65(6)98(173)138-60-91(167)144-86(61-162)97(131)172/h13-18,30-33,62-70,73-87,94-96,162-163H,12,19-29,34-61,123-127H2,1-11H3,(H2,128,164)(H2,129,165)(H2,130,166)(H2,131,172)(H,138,173)(H,139,174)(H,140,178)(H,141,179)(H,142,180)(H,143,192)(H,144,167)(H,145,175)(H,146,181)(H,147,182)(H,148,183)(H,149,185)(H,150,186)(H,151,189)(H,152,190)(H,153,191)(H,154,193)(H,155,194)(H,156,184)(H,157,187)(H,158,176)(H,159,177)(H,160,188)(H,168,169)(H,170,171)(H4,132,133,136)(H4,134,135,137)/t63-,64-,65-,66-,67-,68-,69-,70+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNWNBOOELGGSY-QCJADNLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

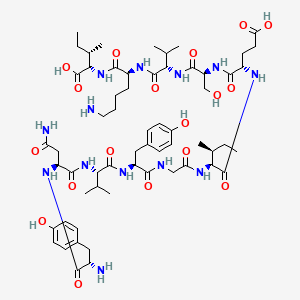

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H203N39O34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2760.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does camstatin interact with its target and what are the downstream effects?

A: this compound exerts its effects by binding to calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous cellular processes [, , ]. By binding to CaM, this compound acts as an antagonist, inhibiting CaM's interaction with and activation of downstream targets. One such target is the plasma membrane Ca2+ ATPase (PMCA), a critical regulator of intracellular calcium levels []. By inhibiting PMCA, this compound effectively increases calcium extrusion from neurons []. This modulation of calcium dynamics has been shown to limit long-term potentiation (LTP) in hippocampal neurons, suggesting a potential role for this compound in regulating synaptic plasticity [].

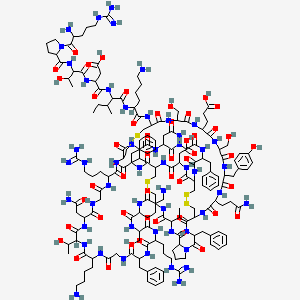

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: While the exact structural characterization of this compound is not extensively detailed in the provided research, studies have explored the impact of modifications on its activity. Research suggests that the minimal active domain of PEP-19, from which this compound is derived, is crucial for its CaM antagonism []. Analogs with modifications to this domain have demonstrated altered binding affinities for CaM and varying potencies as neuronal nitric oxide synthase (nNOS) inhibitors, highlighting the importance of this region for this compound's biological activity [].

Q3: What evidence exists for this compound's in vitro and in vivo efficacy?

A: In vitro studies have shown that this compound effectively inhibits CaM-dependent enzyme activity, specifically targeting nNOS []. This inhibition was positively correlated with the binding affinity of this compound analogs for CaM []. In vivo studies focusing on the hippocampus have demonstrated that this compound can effectively block LTP in CA1 neurons, mimicking the naturally limited plasticity observed in CA2 neurons where PEP-19 is abundantly expressed []. This effect was linked to enhanced calcium extrusion, further supporting the proposed mechanism of action []. Furthermore, introducing this compound into CA1 neurons did not significantly impact baseline synaptic responses, suggesting a specific influence on plasticity mechanisms rather than general neuronal function [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)